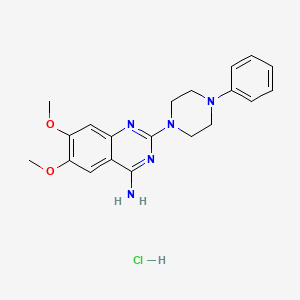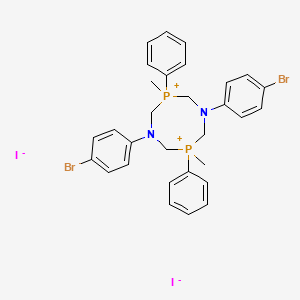
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide is a complex organophosphorus compound. It features a unique structure with two phosphorus atoms and a diazadiphosphocinium core, making it an interesting subject for chemical research. The presence of bromophenyl and diphenyl groups, along with diiodide ions, adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the diazadiphosphocinium core: This step involves the reaction of appropriate amines with phosphorus trichloride under controlled conditions.
Introduction of bromophenyl groups: This can be achieved through a substitution reaction where bromophenyl groups are introduced using bromobenzene derivatives.
Addition of diphenyl groups: This step often involves Friedel-Crafts alkylation reactions.
Final iodination: The compound is treated with iodine or an iodide source to introduce the diiodide ions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could lead to phosphines.
Aplicaciones Científicas De Investigación
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its phosphorus and nitrogen atoms. It can form complexes with metal ions, participate in redox reactions, and act as a ligand in coordination chemistry. The specific pathways depend on the context of its use, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,5,3,7-Diazadiphosphocinium derivatives: Compounds with similar diazadiphosphocinium cores but different substituents.
Phosphonium salts: Compounds with phosphorus atoms bonded to organic groups and halides.
Diphenylphosphine derivatives: Compounds with diphenylphosphine groups.
Uniqueness
This detailed overview provides a comprehensive understanding of 1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide, covering its synthesis, reactions, applications, and comparisons with related compounds
Propiedades
Número CAS |
85684-43-1 |
|---|---|
Fórmula molecular |
C30H32Br2I2N2P2 |
Peso molecular |
896.2 g/mol |
Nombre IUPAC |
1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-1,5,3,7-diazadiphosphocane-3,7-diium;diiodide |
InChI |
InChI=1S/C30H32Br2N2P2.2HI/c1-35(29-9-5-3-6-10-29)21-33(27-17-13-25(31)14-18-27)23-36(2,30-11-7-4-8-12-30)24-34(22-35)28-19-15-26(32)16-20-28;;/h3-20H,21-24H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
MJWHJBCNSWUDCI-UHFFFAOYSA-L |
SMILES canónico |
C[P+]1(CN(C[P+](CN(C1)C2=CC=C(C=C2)Br)(C)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


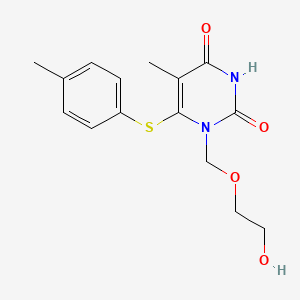

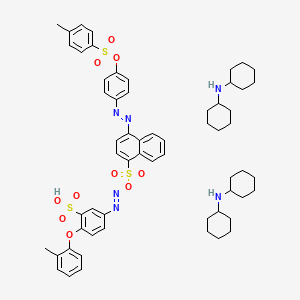
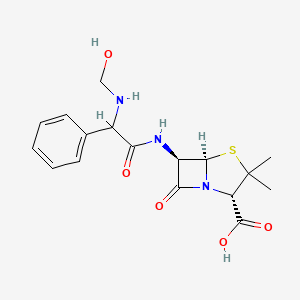
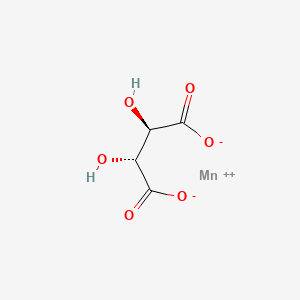
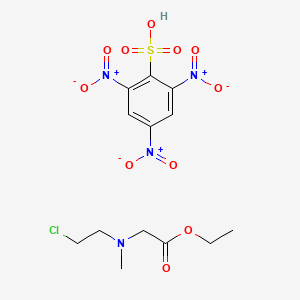

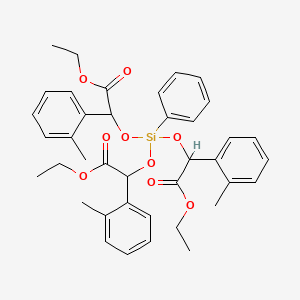

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)
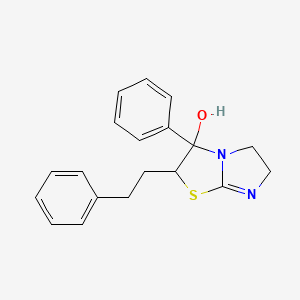
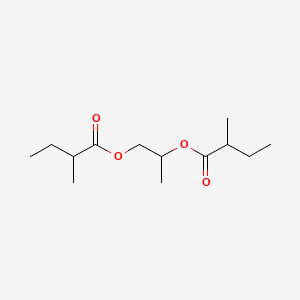
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)
